4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine
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Overview
Description
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 4-position, an oxan-4-yl group at the 3-position, and an amine group at the 5-position of the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the oxan-4-yl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with an oxan-4-yl nucleophile.
Introduction of the amine group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted pyrazoles.
Scientific Research Applications
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:
Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-carboxamide: This compound has a carboxamide group instead of an amine group, which may result in different chemical and biological properties.
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that make it valuable for various research applications.
Properties
Molecular Formula |
C8H12FN3O |
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Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-fluoro-5-(oxan-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H12FN3O/c9-6-7(11-12-8(6)10)5-1-3-13-4-2-5/h5H,1-4H2,(H3,10,11,12) |
InChI Key |
FEOMRTMVNDTVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=NN2)N)F |
Origin of Product |
United States |
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